Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
Description
Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 6-chloro group, a 4-hydroxy-3-methoxyphenyl moiety at position 2, and a benzoate ester linked via an amino group at position 2. The presence of electron-withdrawing (chloro) and electron-donating (methoxy, hydroxy) groups may influence its solubility, metabolic stability, and binding affinity.
Properties
Molecular Formula |
C22H18ClN3O4 |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
methyl 3-[[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C22H18ClN3O4/c1-29-18-11-13(6-8-17(18)27)20-21(26-12-15(23)7-9-19(26)25-20)24-16-5-3-4-14(10-16)22(28)30-2/h3-12,24,27H,1-2H3 |
InChI Key |
KCVZRVYPEFOUFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC(=C4)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives of imidazo[1,2-a]pyridine and related heterocycles. Key comparisons include:
Pharmacological and Physicochemical Properties
Analytical Characterization
- Spectroscopic Data: The target compound’s NMR and IR profiles would resemble those of structurally similar compounds (e.g., reports δ 3.51–7.57 ppm in $^1$H NMR for a benzoimidazo[1,2-a]pyrimidinone derivative) .
- Mass Spectrometry : ESI-MS data for analogues (e.g., m/z 342.1 [M+H]+ for quinazoline derivatives ) suggest comparable fragmentation patterns for the target compound.
Biological Activity
Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes an imidazo-pyridine moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C22H18ClN3O4
- Molecular Weight : 423.853 g/mol
Structural Characteristics
The compound's structure can be summarized as follows:
This structure is characterized by the presence of:
- A methyl ester group.
- A chloro-substituted imidazo-pyridine ring.
- Hydroxy and methoxy groups on the phenyl ring.
Research indicates that compounds with imidazo-pyridine structures often exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds revealed their efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of halogen and hydroxyl groups in the structure may enhance antimicrobial activity. Research has documented compounds with similar functional groups exhibiting significant antibacterial and antifungal effects .
Case Studies
- Antitumor Efficacy : In a study evaluating the antitumor effects of related imidazo-pyridine derivatives, it was found that these compounds inhibited growth in multiple cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .
- Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against various microbial strains. Compounds with structural similarities to this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Structure | Key Modifications | Biological Activity |
|---|---|---|
| Imidazo-pyridine core | Halogen substitution | Enhanced antitumor activity |
| Hydroxy and methoxy groups on phenyl ring | Increased solubility | Improved antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
